molecular formula C18H15NO5 B11058291 4-([1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl]amino)benzoic acid

4-([1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl]amino)benzoic acid

Cat. No.: B11058291
M. Wt: 325.3 g/mol
InChI Key: XQBAJOZGEDGJQN-PTNGSMBKSA-N
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Description

4-([1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl]amino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety linked to a substituted phenylbutenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl]amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-aminobenzoic acid with a suitable substituted phenylbutenyl derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-([1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl]amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-([1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl]amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 4-([1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl]amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A simpler analog with similar structural features but lacking the substituted phenylbutenyl group.

    4-(Aminomethyl)benzoic acid: Another related compound with a different substitution pattern on the benzene ring.

Uniqueness

4-([1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl]amino)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

4-[[(Z)-1-methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl]amino]benzoic acid

InChI

InChI=1S/C18H15NO5/c1-24-18(23)15(11-16(20)12-5-3-2-4-6-12)19-14-9-7-13(8-10-14)17(21)22/h2-11,19H,1H3,(H,21,22)/b15-11-

InChI Key

XQBAJOZGEDGJQN-PTNGSMBKSA-N

Isomeric SMILES

COC(=O)/C(=C/C(=O)C1=CC=CC=C1)/NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

COC(=O)C(=CC(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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